Chloramine

Catalog No.
S574716
CAS No.
10599-90-3
M.F
NH2Cl
ClH2N
M. Wt
51.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine

CAS Number

10599-90-3

Product Name

Chloramine

Molecular Formula

NH2Cl
ClH2N

Molecular Weight

51.47 g/mol

InChI

InChI=1S/ClH2N/c1-2/h2H2

InChI Key

QDHHCQZDFGDHMP-UHFFFAOYSA-N

SMILES

NCl

Solubility

Soluble (NTP, 1992)
Soluble in water, alcohol and ether
SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE

Synonyms

ammonia chloramine, chloramine, monochloramine

Canonical SMILES

NCl

Description

The exact mass of the compound Chloramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)soluble in water, alcohol and ethersol in cold water, ether; very slightly sol in carbon tetrachloride, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. It belongs to the ontological category of halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Microbiological Studies:

  • Disinfectant Efficacy: In microbiology research, chloramine is used to study its effectiveness against various microorganisms, including bacteria, viruses, and protozoa. Researchers compare its efficacy with other disinfectants and investigate factors influencing its potency, such as contact time, concentration, and pH .
  • Biofilm Control: Biofilms are complex communities of microorganisms adhering to surfaces. Chloramine's ability to penetrate biofilms makes it a valuable tool in research on biofilm formation, prevention, and control strategies relevant to various fields, including healthcare, food processing, and water treatment .

Environmental Science:

  • Water Quality Monitoring: Chloramine residuals are monitored in treated drinking water to ensure its continued disinfection capability and compliance with regulatory standards. Research in environmental science assesses chloramine's persistence in distribution systems, its potential interactions with other water constituents, and its impact on water quality .
  • Wastewater Treatment: Chloramine can be used as a disinfectant in wastewater treatment plants, particularly for nitrifying activated sludge processes. Research investigates its effectiveness in eliminating harmful bacteria and pathogens while minimizing the formation of harmful disinfection byproducts .

Analytical Chemistry:

  • Chlorine-T: Chloramine-T, a specific type of chloramine, is used as a primary standard in analytical chemistry due to its well-defined structure and stability. Research explores its application in various analytical techniques, including titrimetry, spectrophotometry, and chromatography .
  • Detection and Measurement: Researchers develop and evaluate new methods for detecting and measuring chloramine concentrations in different matrices, such as water, food, and biological samples. This helps ensure accurate assessment of its presence and potential impact in various research areas.

Chloramine is a chemical compound that consists of nitrogen and chlorine, with the general formula NH2Cl\text{NH}_2\text{Cl} for monochloramine, the simplest form. It is categorized as an inorganic chloramine, which is formed through the reaction of ammonia with chlorine or hypochlorous acid. Chloramines can exist in various forms: monochloramine (NH2Cl\text{NH}_2\text{Cl}), dichloramine (NHCl2\text{NHCl}_2), and trichloramine (NCl3\text{NCl}_3). These compounds are notable for their use as disinfectants in water treatment processes due to their effectiveness in killing bacteria and viruses while producing fewer harmful byproducts compared to free chlorine .

  • Formation: Chloramines are produced when ammonia reacts with chlorine or hypochlorous acid. The primary reaction for monochloramine formation is:
    NH3+HOClNH2Cl+H2O\text{NH}_3+\text{HOCl}\rightarrow \text{NH}_2\text{Cl}+\text{H}_2\text{O}
    The pH of the solution influences which chloramine is formed; at higher pH levels, monochloramine predominates, while at lower pH levels, dichloramine and trichloramine are favored .
  • Decomposition: In neutral to mildly alkaline conditions, chloramines can decompose into nitrogen gas and ammonium chloride:
    2NH2ClN2+2NH4Cl2\text{NH}_2\text{Cl}\rightarrow \text{N}_2+2\text{NH}_4\text{Cl}
    This decomposition is relatively slow, with only a few percent of a 0.1 M chloramine solution decomposing over several weeks .
  • Disproportionation: In acidic environments, chloramines can disproportionate to form dichloramine and nitrogen trichloride:
    3NH2Cl2NHCl2+NCl33\text{NH}_2\text{Cl}\rightarrow 2\text{NHCl}_2+\text{NCl}_3
    This reaction highlights the instability of chloramines under varying pH conditions .

Several methods exist for synthesizing chloramines:

  • Direct Chlorination: The most common method involves reacting ammonia with chlorine gas or hypochlorous acid under controlled pH conditions. The ideal pH for producing monochloramine is around 8.4 .
  • Electrochemical Methods: Chloramines can also be synthesized through electrolysis of brine solutions containing ammonia. This method allows for on-site production of chloramines for water treatment purposes.
  • Hydrazine Production: Monochloramine is used industrially in the production of hydrazine through its reaction with excess ammonia under alkaline conditions .

Chloramines have several key applications:

  • Water Disinfection: Widely used in municipal water treatment facilities due to their effectiveness in killing pathogens while minimizing harmful byproducts.
  • Swimming Pools: Employed as a disinfectant to maintain water quality and safety.
  • Industrial Uses: Utilized in various chemical syntheses and as a reagent in organic chemistry for amination reactions .
  • Medical Disinfectants: Certain forms of chloramines, like chloramine-T, are used as disinfectants in healthcare settings due to their broad-spectrum antimicrobial properties .

Research on chloramines has focused on their interactions with organic compounds during disinfection processes. Chloramines can react with various organic materials found in water, leading to the formation of disinfection byproducts such as trihalomethanes and haloacetic acids. Studies indicate that the presence of natural organic matter significantly affects the reactivity and stability of chloramines, influencing their efficacy as disinfectants . Additionally, investigations into the potential health effects of chloramines have highlighted concerns regarding respiratory issues among swimmers exposed to chlorinated pool environments .

Chloramine shares similarities with other nitrogen-chlorine compounds but exhibits unique characteristics that distinguish it from them:

CompoundFormulaProperties/UsesUniqueness
MonochloramineNH₂ClUsed as a disinfectant; stable in waterLess reactive than dichloro- and trichloramines
DichloramineNHCl₂Intermediate disinfectant; less stableMore reactive than monochloramine
TrichloramineNCl₃Strong oxidizing agent; highly toxicVery unstable; primarily a byproduct
Chloramine-TC₇H₈ClNNaO₂SUsed as a reagent in organic synthesisContains sulfonamide group; versatile oxidant

Chloramine's stability under varying pH conditions makes it particularly valuable for long-term disinfection applications compared to its more reactive counterparts .

Microbial Inactivation Efficacy Against Bacteria, Viruses, and Protozoa

Chloramine demonstrates variable efficacy across different classes of microorganisms, with distinct inactivation mechanisms that differ substantially from those of free chlorine. The antimicrobial activity of chloramine arises from its oxidative properties, though its effectiveness is generally lower than free chlorine due to the slower release of hypochlorite from the chloramine structure [1] [4].

Bacterial Inactivation

Research has demonstrated that monochloramine exhibits significant effectiveness against planktonic bacteria, though with notable differences compared to free chlorine. For Escherichia coli inactivation, monochloramine requires substantially higher concentrations than free chlorine to achieve equivalent log reductions [15]. Specifically, while hypochlorous acid achieves 99% bacterial reduction at 0.08 milligrams per liter within one minute at pH 7.0, monochloramine requires 94 milligrams per liter to achieve the same inactivation level within the same timeframe [15].

However, monochloramine demonstrates superior penetration capabilities against biofilm bacteria compared to free chlorine. Biofilm bacteria exhibit 150 to more than 3,000 times greater resistance to hypochlorous acid than unattached cells, while resistance to monochloramine ranges from only 2- to 100-fold higher than unattached cells [15]. This enhanced penetration capacity results in monochloramine being over 600 times more effective than hypochlorous acid for biofilm treatment, where one concentration-time unit of monochloramine produces greater inactivation than 600 concentration-time units of hypochlorous acid [16].

The mechanism of bacterial inactivation by chloramine involves oxidative damage to cellular components rather than extensive membrane permeabilization. Research indicates that extensive membrane damage is not the primary mechanism of bacterial inactivation by chloramine, with more subtle events such as enzyme inactivation and disruption of electron transport chains being the dominant bactericidal mechanisms [3].

Viral Inactivation

Chloramine demonstrates varied effectiveness against different virus types, with significantly higher concentration-time values required compared to free chlorine. For enteroviruses, monochloramine shows substantial variation in inactivation rates between different strains [1]. Coxsackievirus B5 requires concentration-time values of 900 milligrams times minutes per liter for 4-log inactivation, while Echovirus-2 requires 1,500 milligrams times minutes per liter for equivalent inactivation [1].

Adenoviruses show particularly high resistance to monochloramine disinfection. Human adenovirus type 2 requires concentration-time values of approximately 13,000 milligrams times minutes per liter at pH 9 and 5 degrees Celsius for 4-log inactivation, with values exceeding 5,000 milligrams times minutes per liter at 15 degrees Celsius [1]. The mechanism of viral inactivation involves inhibition of replication cycle events after binding but prior to early viral protein synthesis, rather than prevention of initial host cell binding [26].

Temperature and pH significantly influence viral inactivation efficacy. Monochloramine effectiveness decreases substantially at higher pH values, with reduced inactivation rates observed at pH 8 compared to pH 7 for most viruses tested [23]. Temperature effects are particularly pronounced, with inactivation of Escherichia coli being 60 times slower at pH 9.5 and temperatures of 2 to 6 degrees Celsius compared to pH 7 and temperatures of 20 to 25 degrees Celsius [24].

Protozoan Resistance

Chloramine demonstrates limited effectiveness against protozoan parasites, particularly Cryptosporidium and Giardia species. Because of poor disinfection properties and ineffectiveness against spore-forming waterborne pathogens like Cryptosporidium, chloramine is not utilized as a primary disinfectant [1]. The resistance of these protozoan cysts to chloramine requires extremely high concentration-time values that are impractical for water treatment applications [17] [19].

Giardia cysts show better response to chloramine treatment compared to Cryptosporidium oocysts, though both require substantially higher treatment intensities than conventional bacterial or viral pathogens [17]. This resistance pattern necessitates the use of alternative disinfection methods such as ultraviolet irradiation or ozonation for effective protozoan control in water treatment systems [17].

Table 1: Chloramine and Free Chlorine Concentration-Time Values for Microbial Inactivation

MicroorganismDisinfectantLog ReductionConcentration-Time Value (milligrams times minutes per liter)pHTemperatureSource
Coxsackievirus B5Monochloramine4-log9007Not reported [1]
Echovirus-2Monochloramine4-log15007Not reported [1]
Human Adenovirus 2Monochloramine4-log1300095°C [1]
Human Adenovirus 2Monochloramine4-log>5000915°C [1]
Bacillus anthracis sporesMonochloramine2-log10-1000x higher85-25°C [21]
Escherichia coliFree Chlorine (Hypochlorous acid)5-log16.51Not reportedNot reported [22]
Escherichia coliHypochlorite5-log33.81Not reportedNot reported [22]
Nitrosomonas europaeaFree Chlorine2-log3.4Not reported35°C [38]
Nitrosomonas europaeaFree Chlorine2-log23.8Not reported8°C [38]

Comparative Disinfection Performance with Free Chlorine

The comparative analysis of chloramine and free chlorine reveals fundamental differences in disinfection kinetics, effectiveness, and practical applications in water treatment systems. While free chlorine demonstrates superior primary disinfection capabilities, chloramine offers distinct advantages in specific applications, particularly for maintaining residual disinfection in distribution systems [4] [12].

Primary Disinfection Effectiveness

Free chlorine exhibits significantly higher disinfection rates compared to monochloramine across all classes of microorganisms. For suspended bacteria, hypochlorous acid demonstrates over 1,000-fold greater effectiveness than monochloramine under equivalent conditions [16]. This substantial difference necessitates longer contact times for chloramine to achieve similar disinfection levels, making it less suitable as a primary disinfectant [1].

The pH dependency of disinfection effectiveness differs markedly between the two disinfectants. Free chlorine shows a 40-fold decrease in disinfection efficiency when pH increases from 7.0 to 8.5, while chloramine shows relatively less pH sensitivity in terms of disinfection capability [16]. However, pH significantly affects the speciation of chloramine compounds, with optimal monochloramine formation occurring at pH values between 7.0 and 8.5 [24].

Biofilm Penetration and Control

Monochloramine demonstrates superior biofilm penetration capabilities compared to free chlorine, representing one of its primary advantages in water treatment applications. Research indicates that biofilm bacteria are 150 to more than 3,000 times more resistant to hypochlorous acid than unattached cells, while resistance to monochloramine ranges from only 2- to 100-fold higher [15] [16].

The penetration advantage of monochloramine becomes particularly evident at higher disinfectant concentrations. Free chlorine disinfection kinetics show a plateau effect when treating biofilms, where increasing disinfectant activity beyond 200 concentration-time units does not increase disinfection efficiency [16]. In contrast, monochloramine maintains effectiveness at higher concentrations, with equal weights of monochloramine and hypochlorous acid producing similar disinfection results against biofilm bacteria [16].

Residual Stability and Distribution System Performance

Chloramine provides superior residual stability compared to free chlorine in water distribution systems. The lower reactivity of chloramines with various impurities in water, particularly organic substances, results in reduced disinfectant demand and more stable residual concentrations throughout the distribution network [18]. This stability advantage makes chloramine particularly valuable for large distribution systems where maintaining adequate disinfectant residuals at remote locations is challenging [12].

The enhanced stability of chloramine residuals also contributes to better control of microbial regrowth in distribution systems. While free chlorine rapidly decays through reactions with organic matter and pipe materials, chloramine maintains biocidal activity over extended contact times, providing continued protection against recontamination [18].

Table 2: Comparative Disinfection Performance - Free Chlorine versus Monochloramine

ParameterFree ChlorineMonochloramine
Primary Disinfection EffectivenessHigh - rapid killLower - requires longer contact time
Biofilm PenetrationLimited - plateaus at high dosesSuperior - 600x better penetration
Virus InactivationEffective - pH dependentLess effective - higher concentration-time required
Protozoa (Cryptosporidium)Poor resistanceVery poor - not effective
Bacterial SporesLimited effectivenessVery limited - 10-1000x higher concentration-time
Residual StabilityLow - rapid decayHigh - stable in distribution
Trihalomethane FormationHigh formation80% reduction versus free chlorine
Haloacetic Acid FormationHigh formationSignificantly reduced

Disinfection Byproduct Formation Dynamics

The formation of disinfection byproducts during chloramination represents a complex chemical process that differs substantially from free chlorine chemistry. While chloramine significantly reduces the formation of regulated disinfection byproducts such as trihalomethanes and haloacetic acids, it generates alternative byproducts that require careful consideration in water treatment design [7] [8].

Trihalomethanes and Haloacetic Acids

Chloramination demonstrates significant advantages in reducing the formation of trihalomethanes and haloacetic acids compared to free chlorine disinfection. Many municipal water supplies have switched from chlorine to chloramination specifically to reduce trihalomethane formation, with more than one in five Americans now using drinking water treated with chloramines [7].

Trihalomethane Formation Reduction

The reduction in trihalomethane formation during chloramination is substantial, with studies indicating approximately 80% reduction compared to free chlorine treatment [12]. Trihalomethanes are formed when free available chlorine reacts with natural organic matter in raw water during disinfection, producing chloroform, bromodichloromethane, chlorodibromomethane, and bromoform [8] [13]. Since chloramines do not readily form trihalomethanes, their use as a secondary disinfectant effectively minimizes these regulated compounds [12].

Research comparing trihalomethane formation between chlorination and chloramination shows total trihalomethane concentrations remaining below 50 parts per billion in some water sources and below detection limits in others after chloramination [14]. This represents approximately a 4-fold decrease compared to chlorination, clearly indicating the positive effect of chloramination on trihalomethane formation control [14].

The temporal aspects of trihalomethane formation also differ between chlorination and chloramination. While free chlorine rapidly produces trihalomethanes upon contact with organic precursors, chloramination results in slower formation kinetics, allowing for better process control and optimization [8].

Haloacetic Acid Formation Patterns

Haloacetic acid formation during chloramination exhibits distinct patterns compared to chlorination. While chlorination typically produces trichloroacetic acid and dichloroacetic acid as predominant species, chloramination preferentially forms dichloroacetic acids, resulting in a different speciation pattern [10] [14].

The formation of haloacetic acids during monochloramination is strongly affected by application techniques and operational parameters. Studies indicate that the formation of trichloroacetic acid and total haloacetic acids is reduced when using preformed monochloramine compared to sequential chlorine and ammonia addition [10]. Higher initial chlorine to ammonia-nitrogen ratios result in higher chlorine demand and consequently lead to higher haloacetic acid yields [10].

Bromide concentration significantly influences haloacetic acid speciation during chloramination. Increasing bromide concentrations shift haloacetic acids from chlorinated species to brominated species and increase total haloacetic acid yields, with concurrent decreases in dichloroacetic acid and trichloroacetic acid yields but increases in other haloacetic acid species [10].

Table 3: Disinfection Byproduct Formation Characteristics

Disinfection MethodTrihalomethane FormationHaloacetic Acid FormationN-Nitrosodimethylamine FormationOther Disinfection Byproducts
Free ChlorineHighHigh (Trichloroacetic acid dominant)Low (50 nanograms per liter)Various halogenated compounds
Monochloramine80% reductionReduced (Dichloroacetic acid dominant)High (1000 nanograms per liter)Chloronitramide anion
Chloramination pH 7Minimal25-30 micrograms per literMaximum formationOrganic chloramines
Chloramination pH 6-8<50 parts per billionVariable with pHpH dependentSpecies dependent

Emerging Chlorinated Compounds

Recent research has identified previously unknown disinfection byproducts formed during chloramination, with chloronitramide anion representing a significant discovery in understanding chloramine chemistry. This compound, identified through international research collaboration, contains one chlorine atom, two nitrogen atoms, two oxygen atoms, and a negative charge, and demonstrates surprising stability in drinking water [11].

Chloronitramide Anion Formation and Occurrence

Chloronitramide anion formation is inherent with chloramine use, meaning water utilities that use chloramines as a secondary disinfectant should expect this compound in their water to some extent [11]. The research team that identified this compound also created the first method to measure chloronitramide anion concentrations and found meaningful concentrations in chloraminated drinking water [11].

The stability of chloronitramide anion in drinking water systems represents a significant characteristic that distinguishes it from other transient disinfection byproducts. Unlike many disinfection byproducts that degrade over time, chloronitramide anion persists in the water distribution system, potentially leading to cumulative exposure concerns [11].

While the toxicity of chloronitramide anion is currently unknown, measured concentrations and similarity to other compounds with known toxicity raise concerns that require further investigation [11]. The discovery of this compound opens new avenues for research into chloramine chemistry and the need for comprehensive studies to understand potential health implications [11].

N-Nitrosodimethylamine Formation

N-Nitrosodimethylamine represents one of the most significant emerging disinfection byproducts associated with chloramination. Unlike trihalomethanes and haloacetic acids, which are reduced during chloramination, N-Nitrosodimethylamine formation is enhanced by chloramine use [27] [28].

The formation of N-Nitrosodimethylamine during chloramination involves complex reactions between chloramine and organic nitrogen compounds, particularly cationic amine-based water treatment polymers [28]. Research demonstrates that the choice of chlorinating agent is crucial for N-Nitrosodimethylamine generation, with monochloramine producing significantly higher concentrations than sodium hypochlorite [28].

Under identical conditions, poly-diallyldimethylammonium chloride chlorinated with sodium hypochlorite for 24 hours generates only 50 nanograms per liter of N-Nitrosodimethylamine, while monochloramine treatment produces 1000 nanograms per liter, representing a 20-fold increase [28]. The pH dependency of N-Nitrosodimethylamine formation shows maximum generation at pH 7, with concentrations reaching approximately 550 nanograms per liter [28].

Organic Chloramine Formation

Organic chloramines represent another class of emerging compounds formed during water disinfection processes. When large amounts of organic matter are present in water, organic nitrogen compounds react with chlorine to form various organic chloramines that cannot be distinguished from inorganic chloramines using standard analytical methods [29] [33].

The formation of organic chloramines during chlorination and chloramination increases as the dissolved organic carbon to dissolved organic nitrogen ratio decreases [33]. Chlorination rapidly forms organic chloramines within 10 minutes, whereas chloramination forms organic chloramines much more slowly, reaching maximum concentrations between 2 and 120 hours after monochloramine addition [33].

Average organic chloramine formation upon addition of free chlorine and monochloramine into natural organic matter solutions are 0.78 milligrams chlorine per milligram dissolved organic nitrogen at 10 minutes and 0.16 milligrams chlorine per milligram dissolved organic nitrogen at 24 hours, respectively [33]. This formation pattern has implications for accurately estimating disinfection capacity in chloraminated water systems [33].

Process Optimization Strategies for Disinfection Byproduct Minimization

Effective control of disinfection byproduct formation during chloramination requires comprehensive optimization strategies that address multiple operational parameters simultaneously. These strategies focus on minimizing harmful byproduct formation while maintaining adequate disinfection efficacy throughout the water treatment and distribution process [12] [18].

Chlorine to Ammonia Ratio Optimization

The chlorine to ammonia-nitrogen ratio represents the most critical parameter for optimizing chloramination processes and minimizing disinfection byproduct formation. The stoichiometric chlorine to ammonia-nitrogen ratio of 5.06 to 1 provides the theoretical foundation for monochloramine formation, though practical applications typically employ ratios between 3 to 1 and 5 to 1 [30] [31].

When using ammonia as the nitrogen source, the chlorine to ammonia ratio should be 4.16 to 1 to form predominantly monochloramine residual and minimize free ammonia in treated water [31]. For ammonium-based compounds such as ammonium sulfate or ammonium hydroxide, the chlorine to ammonium ratio should be 3.93 to 1 to achieve equivalent results [31].

Maintaining ratios at or below 5 to 1 suppresses the decomposition of monochloramine into dichloramine and trichloramine, which are associated with taste and odor problems and reduced disinfection effectiveness [30]. The objective is to maintain the process at the peak of the breakpoint curve or slightly to the left, representing maximum monochloramine concentration prior to dichloramine formation [30].

Application Sequence and Timing

The sequence and timing of chlorine and ammonia addition significantly influence disinfection byproduct formation. Three primary strategies are employed in water treatment: concurrent addition, preammoniation, and post-ammoniation, each offering distinct advantages for byproduct control [30].

Concurrent addition allows very short direct contact time for free chlorine and water before reacting with ammonia, optimizing the use of free chlorine as a primary disinfectant while reducing trihalomethane formation [30]. This method provides a balance between disinfection effectiveness and byproduct control.

Preammoniation, where ammonia is fed upstream from the chlorine addition point, provides the lowest possible trihalomethane formation and better taste and odor control [30]. However, this approach may result in somewhat less effective disinfection compared to other application methods.

Post-ammoniation provides substantial free chlorine contact period prior to ammonia addition and chloramine formation, achieving maximum disinfection but potentially maximizing trihalomethane formation [30]. The selection of application strategy depends on specific water quality characteristics and treatment objectives.

pH and Temperature Control

pH optimization plays a crucial role in minimizing disinfection byproduct formation while maintaining disinfection effectiveness. The greatest formation potential for chloramines exists at pH values between 7.0 and 8.5, with optimal conditions occurring at pH 8.3 [24]. However, N-Nitrosodimethylamine formation shows maximum potential at pH 7, requiring careful balance between chloramine stability and emerging byproduct control [28].

Temperature effects on disinfection and byproduct formation must be considered in optimization strategies. Disinfection capability increases with temperature, while efficiency dramatically reduces under conditions of high pH and low temperature [24]. N-Nitrosodimethylamine formation also increases with temperature, necessitating seasonal adjustments to treatment parameters [28].

Enhanced Coagulation and Precursor Removal

Enhanced coagulation represents an effective strategy for minimizing disinfection byproduct precursors before chloramination. This approach involves optimizing coagulation processes to maximize removal of natural organic matter that serves as precursors for trihalomethanes, haloacetic acids, and other disinfection byproducts [12].

The removal of organic nitrogen compounds through enhanced treatment is particularly important for controlling N-Nitrosodimethylamine formation. Since cationic amine-based water treatment polymers represent important precursors for N-Nitrosodimethylamine, minimizing their presence or selecting alternative coagulants can significantly reduce formation potential [28].

Granular activated carbon treatment provides an additional barrier for disinfection byproduct precursor removal. Research indicates that activated carbon can remove chloronitramide anion through chemical reaction, suggesting its potential utility for controlling emerging chlorinated compounds [11].

Monitoring and Process Control

Comprehensive monitoring programs are essential for optimizing chloramination processes and minimizing disinfection byproduct formation. Total chlorine concentration monitoring is required for calculating concentration-time credits and optimizing treatment processes, while free ammonia monitoring ensures proper chloramine formation [18].

Regular monitoring of disinfection byproducts throughout the treatment and distribution system provides feedback for process optimization. This includes routine analysis of trihalomethanes, haloacetic acids, N-Nitrosodimethylamine, and emerging compounds such as chloronitramide anion [11] [12].

In Vivo Toxicity Studies in Rodent Models

Hematological and Leukemia Risk in Rats

Comprehensive long-term studies in rodent models have provided critical insights into the hematological effects of chloramine exposure. The most extensive investigation was conducted by the Environmental Protection Agency's National Toxicology Program, which administered chloramine to F344/N rats for two years at concentrations ranging from 0 to 200 mg/L [1]. This landmark study revealed equivocal evidence of carcinogenicity in female rats, with mononuclear cell leukemia occurring in 32% of high-dose females compared to 16% in the control group [1] [2]. However, the significance of this finding remains controversial, as the control group incidence was notably lower than the historical average of 25% for F344/N rats [2].

Subchronic exposure studies have demonstrated variable hematological responses across different exposure durations. In a 90-day study with Sprague-Dawley rats exposed to concentrations up to 200 mg/L, all hematological parameters remained normal at the highest dose tested [3] [2]. Conversely, a 12-month study revealed sporadic decreases in glutathione levels, red blood cell count, and hematocrit, though these changes lacked dose-dependent and time-dependent consistency [2]. Notably, a 45-day exposure study reported decreased methemoglobin levels in treated animals, which was opposite to the expected effect if chloramine was available to bind hemoglobin [3] [2].

Table 1: Hematological Effects in Rat Studies

Study TypeSpeciesDose Range (mg/L)Hematological EffectsStudy DurationReference
2-year chronic studyF344/N rats0-200Equivocal evidence of mononuclear cell leukemia in females (32% vs 16% control)2 yearsEPA NTP study [1]
90-day subchronic studySprague-Dawley rats0-200All hematological parameters normal at highest dose90 daysDaniel et al. [3]
12-month studySprague-Dawley rats0-100Sporadic decreases in glutathione levels, RBC count, and hematocrit12 monthsAbdel-Rahman & Suh [2]
Short-term study (45 days)Sprague-Dawley rats10-100Decreased methemoglobin levels (opposite of expected)45 daysBull [3]

Recent epidemiological meta-analyses have examined potential associations between chloramine exposure and leukemia risk. A systematic review and meta-analysis of four case-control studies found no statistically significant overall association between chloroform exposure and leukemia risk, with a pooled odds ratio of 0.75 (95% CI: 0.25-2.27) [4]. However, subgroup analysis revealed significant variability across leukemia subtypes, with acute myeloid leukemia showing an increased risk (OR: 1.98, 95% CI: 1.31-3.00) and chronic lymphocytic leukemia showing a reduced risk (OR: 0.15, 95% CI: 0.09-0.25) [4].

Population-based studies have provided additional evidence regarding chlorination disinfection byproduct exposure and leukemia risk. A large Canadian case-control study involving 1,068 incident leukemia cases found increased risk of chronic myeloid leukemia associated with increasing years of exposure to chlorination disinfection byproducts, with an adjusted odds ratio of 1.72 (95% CI: 1.01, 3.08) for the highest exposure duration [5] [6].

Body Weight and Survival Patterns in Mice

Extensive studies in mouse models have consistently demonstrated chloramine-induced effects on body weight and growth parameters. The most comprehensive investigation involved B6C3F1 mice exposed to chloramine concentrations up to 200 mg/L for two years [1]. High-dose male mice exhibited body weights 10-22% lower than controls after week 37, while females showed even more pronounced effects with body weights 10-35% lower than controls after week 8 [1]. These weight reductions were primarily attributed to decreased water consumption due to taste aversion rather than direct toxic effects [1] [3].

Short-term studies have corroborated these findings across different mouse strains. A 30-day study in A/J mice exposed to concentrations between 2.5 and 200 mg/L demonstrated slight effects on organ weights, though these occurred in inconsistent patterns and were not considered indicative of overt toxicity [2]. The 90-day subchronic study in B6C3F1 mice revealed dose-dependent decreases in body weight directly correlated with reduced water consumption, without associated mortality increases [3].

Table 2: Body Weight and Survival Effects in Mouse Studies

Study TypeSpeciesDose Range (mg/L)Body Weight EffectsSurvival EffectsNOAEL (mg/kg/day)Reference
2-year chronic studyB6C3F1 mice0-200High-dose males: 10-22% lower than controls after week 37; females: 10-35% lower after week 8No significant differences in survival rates between treated and control mice17.2EPA NTP study [1]
90-day subchronic studyB6C3F1 mice0-200Dose-dependent decrease in body weight due to decreased water consumptionNo mortality increaseNot specifiedDaniel et al. [3]
30-day studyA/J mice2.5-200Slight effects on organ weights in inconsistent patternNo overt toxicity observedNot specifiedMiller et al. [2]

The no-observed-adverse-effect-level (NOAEL) for mice was established at 17.2 mg chloramine/kg/day, which is higher than the NOAEL of 9.5 mg/kg/day determined for rats [1]. This species difference suggests that rats may be more sensitive to chloramine exposure than mice, though doses between these levels were not tested in rats [1]. Survival rates between treated and control mice showed no significant differences across all studies, indicating that while chloramine affects growth parameters, it does not substantially impact mortality at the concentrations tested [1] [3] [2].

Cellular Mechanisms of Oxidative Stress and DNA Damage

Chloramine exposure induces complex cellular mechanisms involving oxidative stress and DNA damage pathways. Research has demonstrated that chloramine can cause oxidative stress through multiple mechanisms, including direct oxidation of cellular components and depletion of antioxidant defense systems [7] [8]. Studies using mammalian cell cultures have shown that chloramine exposure results in increased malondialdehyde (MDA) levels, indicating enhanced lipid peroxidation, and decreased glutathione (GSH) levels, suggesting compromised antioxidant capacity [7] [9].

The genotoxic potential of chloramine has been extensively characterized through comet assay studies. Research using HepG2 cells exposed to chlorinated water extracts demonstrated dose-dependent DNA migration, with concentrations corresponding to dried extracts of 0.167-167 ml chlorinated drinking water per ml medium [9]. These studies revealed positive correlations between MDA levels and DNA damage, as well as negative correlations between GSH levels and genetic damage, supporting the hypothesis that chloramine induces DNA damage through oxidative stress mechanisms [7].

Advanced toxicogenomics approaches have provided detailed insights into the molecular mechanisms of chloramine-induced genotoxicity. Studies using GFP-fused yeast strains examining 38 proteins indicative of DNA damage and repair pathways have identified oxidative DNA damage and base alkylation as the primary molecular mechanisms of chloramine genotoxicity [10]. The quantitative molecular end point PELI (Protein Expression Level Index) showed strong correlations with conventional genotoxicity assays, with correlation coefficients of 0.5136 for comet assay results and 0.8186 for carcinogenic potency in mice [10].

Table 3: Cellular Mechanisms of Oxidative Stress and DNA Damage

MechanismCell Type/ModelEffects ObservedConcentration RangeKey Findings
Oxidative stress inductionVarious mammalian cellsIncreased malondialdehyde (MDA) levelsVariablePositive correlation between MDA levels and DNA damage [7]
DNA damageHepG2 cellsDose-dependent DNA migration in comet assay0.167-167 ml/ml mediumGenotoxic potential confirmed [9]
Protein oxidationLung epithelial cellsDirect reaction with amino acid residuesVariableDirect oxidation of cellular components [11]
Antioxidant depletionErythrocytesDecreased glutathione (GSH) levelsVariableCompromised antioxidant defense systems [7] [8]

The direct reactivity of chloramine with biological molecules has been characterized through kinetic studies. Research has shown that chloramine preferentially reacts with amino acid residues in proteins, particularly those containing sulfur and nitrogen functional groups [11]. This reactivity extends to phospholipids, where chloramine can form organic chloramines through reactions with amino-phospholipids such as phosphatidylethanolamine and phosphatidylserine [11]. These organic chloramines are typically cytotoxic and may undergo further reactions, including chlorine transfer to nucleophilic centers in biological molecules [11].

The hemoglobin oxidation mechanism represents a critical pathway of chloramine toxicity. Chloramine oxidizes hemoglobin to methemoglobin and induces damage to the hexose monophosphate shunt, which protects red blood cells from oxidant damage through generation of reduced nicotinamide adenine dinucleotide phosphate [8]. This damage reduces the cells' capacity to protect themselves against oxidant damage, with individuals having glucose-6-phosphate dehydrogenase deficiency being at increased risk from chloramine exposure [8].

Environmental Toxicity in Aquatic Ecosystems

Reactivity with Organic Matter and Sediment

Chloramine exhibits complex reactivity patterns with natural organic matter and sediment components in aquatic environments. Research has demonstrated that chloramine reacts with dissolved organic matter chromophores, resulting in changes similar to those observed with chlorine, though the extent of degradation is less pronounced [19]. The degradation of dissolved organic matter aromaticity by chloramine correlates with chlorine consumption patterns, indicating similar mechanistic pathways for both disinfectants [19].

The formation of disinfection byproducts through chloramine reactions with organic matter represents a significant environmental concern. Studies have identified correlations between decreases in dissolved organic matter aromaticity and yields of dihaloacetic acids, suggesting that these byproducts are generated through degradation of reactive sites associated with organic matter chromophores [19]. However, the correlations between organic matter degradation and formation of other disinfection byproducts such as trihalomethanes and trihaloacetic acids differ between chloramine and chlorine, indicating distinct reaction mechanisms [19].

Table 5: Reactivity with Organic Matter and Sediment

Reaction TypeProducts FormedEnvironmental ImpactReactivityStability
Chlorination of NOMChlorinated disinfection byproducts (DBPs)Formation of toxic byproductsHigh with aromatic compoundsVariable [19]
Sediment interactionNeutralization productsDepletion of soil organic matterHigh with humic substancesLow (neutralized) [20]
Disinfection byproduct formationTrihalomethanes (THMs), Haloacetic acids (HAAs)Persistent contaminationModerate to highHigh [19]
Organic matter degradationModified organic compoundsReduced water-holding capacityHighVariable [20]

Advanced analytical techniques have revealed the molecular complexity of chloramine-organic matter interactions. Ultrahigh resolution Fourier transform ion cyclotron resonance mass spectrometry studies have identified 499 disinfection byproducts from chloramine reactions with natural organic matter, of which 230 had not been previously reported [21]. These byproducts exhibited significantly lower hydrogen-to-carbon ratios and higher carbon oxidation states compared to chlorine-containing components present before disinfection [21].

The reactivity of chloramine with sediment organic matter results in neutralization of the disinfectant but causes depletion of organic matter in the process [20]. Organic matter in the form of humus can hold 15 times its weight in water, and chloramine-induced depletion reduces the soil's ability to hold and store water [20]. This environmental impact extends beyond immediate aquatic toxicity to affect terrestrial ecosystem water retention capacity [20].

Physical Description

Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992)

Color/Form

YELLOW LIQUID
Colorless liquid

XLogP3

0.1

Melting Point

-87 °F (NTP, 1992)
-66 °C

UNII

KW8K411A1P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H290 (66.67%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

On dissolution of the chloramines in the epithelial lining fluid, hypochlorous acid, ammonia, and oxygen-radicals are generated, all of which act as irritants. /Chloramines/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10599-90-3
12190-75-9

Wikipedia

Monochloramine
PUBCHEM_57347134

Biological Half Life

Male Sprague-Dawley rats (220-240 g) were given 1.1 mg per animal [36Cl]-labelled chloramine [NH2 36Cl] orally as 3 mL of solution containing 370 mg/L chloramine. ...The absorption and elimination half-lives were 2.5 hr and 38.8 hr, respectively.

Methods of Manufacturing

... N-Chloramines are prepared in pH-controlled reactions by the action of hypochlorous acid or chlorine on ammonium salts.
Reaction of hypochlorous acid or sodium hypochlorite with ammonia
...Unstable water-soluble products formed when ammonium hydroxide reacts with solution of sodium hypochlorite, as when ammonia water and household bleaches are mixed. Decompose to ammonia and hypochlorous acid. /Chloramines/
Hypochlorous acid (HOCl) reacts rapidly with ammonia to form monochloramine...
The production of monochloramine is optimized by a pH range of 7 to 8 and a chlorine-to-ammonia ratio of 5:1 (by weight) or less.

General Manufacturing Information

Chloramide: ACTIVE
During chlorination of water supply for disinfection, chlorine will react with any ammonia in H2O to form inorganic chloramines. ...NH3 is sometimes...added to chlorinated public water supplies to provide a combined available chlorine residual, ie, inorganic chloramines. /Inorganic chloramines/
Chloramine is formed in situ when ammonia and chlorine agents are combined under basic solutions.
Monochloramine has much higher CT values /(the CT value is the product of the disinfectant concentration C in mg/L and the contact time T in minutes required to inactivate a specified percentage (e.g., 99%) of microorganisms)/ than free chlorine and is therefore a poor primary disinfectant. Additionally, it is a poor oxidant and is not effective for taste and odor control or for oxidation of iron and manganese. However, because of its persistence, it is an attractive secondary disinfectant for the maintenance of a stable distribution system residual. The use of disinfectants such as ozone or chlorine dioxide combined with chloramines as a secondary disinfectant appears to be attractive for minimizing disinfectant by-products formation. Monochloramine is the only useful ammonia-chloramine disinfectant.

Analytic Laboratory Methods

Method: Standard Methods 4500-Cl D, Amperometric Titration Method; Analyte: chloramine; Matrix: water; Detection Limit: not provided.
Method: Standard Methods 4500-Cl G, DPD Colorimetric Method; Analyte: chloramine; Matrix: water; Detection Limit: 10 ug/L.
In dairy products, analytical chemistry. /Chloramines/

Interactions

Monochloramine inhibited purified rat liver enzymes, N10-formyl tetrahyrdofolate dehydrogenase (0.56-3.35 uM) and formaldehyde dehydrogenase (2.7-101 uM), in vitro.
Chlorination of water containing HCH, heptachlor, metaphos, or chlorophos with chloramine increased /the/ toxicity of pesticides to mice and rats by conversion of pesticides to more toxic products. Organophoshorus pesticides were enhanced more than organochlorine pesticides. Toxic effects given.

Stability Shelf Life

Unstable

Dates

Last modified: 02-18-2024

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